

Tivozanib-d6 in ADME (absorption, distribution, metabolism, and excretion) studies

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Compound of Interest

Compound Name: Tivozanib-d6

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Tivozanib-d6 in ADME Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of Tivozanib, with a focus on the utility of its deuterated analog, **Tivozanib-d6**, in pharmacokinetic (PK) studies. Detailed protocols for key in vitro and in vivo ADME assays are provided to guide researchers in the design and execution of their studies.

Introduction to Tivozanib and Tivozanib-d6

Tivozanib is a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3, which are critical mediators of tumor angiogenesis.[1] Understanding its ADME profile is essential for its safe and effective clinical use. **Tivozanib-d6** is a deuterated version of Tivozanib, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes **Tivozanib-d6** an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) due to its similar physicochemical properties to Tivozanib but distinct mass. Furthermore, deuteration at metabolically active sites can be used to investigate and potentially improve the pharmacokinetic properties of a drug.[2]

Quantitative ADME Data Summary

The following tables summarize the key quantitative ADME parameters for Tivozanib based on a human radiolabeled study.

Table 1: Pharmacokinetic Parameters of [¹⁴C]-Tivozanib in Healthy Male Volunteers (Single 1.5 mg Oral Dose)[3]

Parameter	Mean ± SD
C _{max} (ng/mL)	12.1 ± 5.67
T _{max} (hours)	10.9 ± 5.84
AUC _{0-∞} (ng·h/mL)	1084 ± 417.0
t _{1/2} (hours)	89.3 ± 23.5

Table 2: Excretion and Mass Balance of [¹⁴C]-Tivozanib in Healthy Male Volunteers[3]

Excretion Route	Mean Recovery (% of Administered Dose) ± SD
Feces	79.3 ± 8.82
Urine	11.8 ± 4.59
Total Recovery	91.0 ± 11.0

Table 3: Distribution and Metabolism of Tivozanib

Parameter	Value	Reference
Plasma Protein Binding	>99% (primarily to albumin)	[4]
Apparent Volume of Distribution (Vd/F)	123 L	[5]
Primary Metabolizing Enzyme	CYP3A4	[5]
Circulating Unchanged Drug	>90%	[6]
Metabolic Pathways	Demethylation, hydroxylation, N-oxidation	[1]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability of Tivozanib and identify the primary cytochrome P450 (CYP) enzymes involved in its metabolism. **Tivozanib-d6** can be used as a stable internal standard for accurate quantification.

Materials:

- Tivozanib and **Tivozanib-d6**
- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN) with an internal standard (e.g., a structurally unrelated compound or **Tivozanib-d6** if Tivozanib is the analyte)
- Incubator/shaking water bath (37°C)
- LC-MS/MS system

Protocol:

- Prepare a stock solution of Tivozanib in a suitable organic solvent (e.g., DMSO).
- Prepare the incubation mixture by adding HLM to phosphate buffer.
- Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
- Initiate the metabolic reaction by adding Tivozanib to the HLM suspension, followed by the addition of the NADPH regenerating system. The final concentration of Tivozanib should be within the linear range of the enzyme kinetics (e.g., 1 µM).
- Incubate the mixture at 37°C with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard (**Tivozanib-d6**).
- Vortex the samples and centrifuge to precipitate the proteins.
- Transfer the supernatant for LC-MS/MS analysis to determine the remaining concentration of Tivozanib.
- The metabolic stability (half-life, $t_{1/2}$) can be calculated from the rate of disappearance of the parent drug.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Tivozanib and to investigate if it is a substrate for efflux transporters. **Tivozanib-d6** serves as an excellent internal standard for the LC-MS/MS analysis of Tivozanib in the transport buffer.

Materials:

- Tivozanib and **Tivozanib-d6**
- Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)

- Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
- Lucifer yellow (as a marker for monolayer integrity)
- LC-MS/MS system

Protocol:

- Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
- Prepare a dosing solution of Tivozanib in the transport buffer.
- To measure apical-to-basolateral (A-B) permeability, add the Tivozanib dosing solution to the apical side of the monolayer and fresh transport buffer to the basolateral side.
- To measure basolateral-to-apical (B-A) permeability, add the Tivozanib dosing solution to the basolateral side and fresh transport buffer to the apical side.
- Incubate the plates at 37°C with gentle shaking.
- At specified time points, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).
- At the end of the experiment, collect samples from the donor compartment.
- Add an internal standard (**Tivozanib-d6**) to all samples.
- Analyze the concentration of Tivozanib in the samples by LC-MS/MS.
- The apparent permeability coefficient (Papp) is calculated using the following formula: $P_{app} = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C_0 is the initial drug concentration in the donor chamber.

- The efflux ratio (ER) is calculated as $\text{Papp (B-A)} / \text{Papp (A-B)}$. An ER > 2 suggests the involvement of active efflux.

Plasma Protein Binding Assay

Objective: To determine the extent to which Tivozanib binds to plasma proteins. **Tivozanib-d6** is used as the internal standard for accurate quantification of unbound Tivozanib.

Materials:

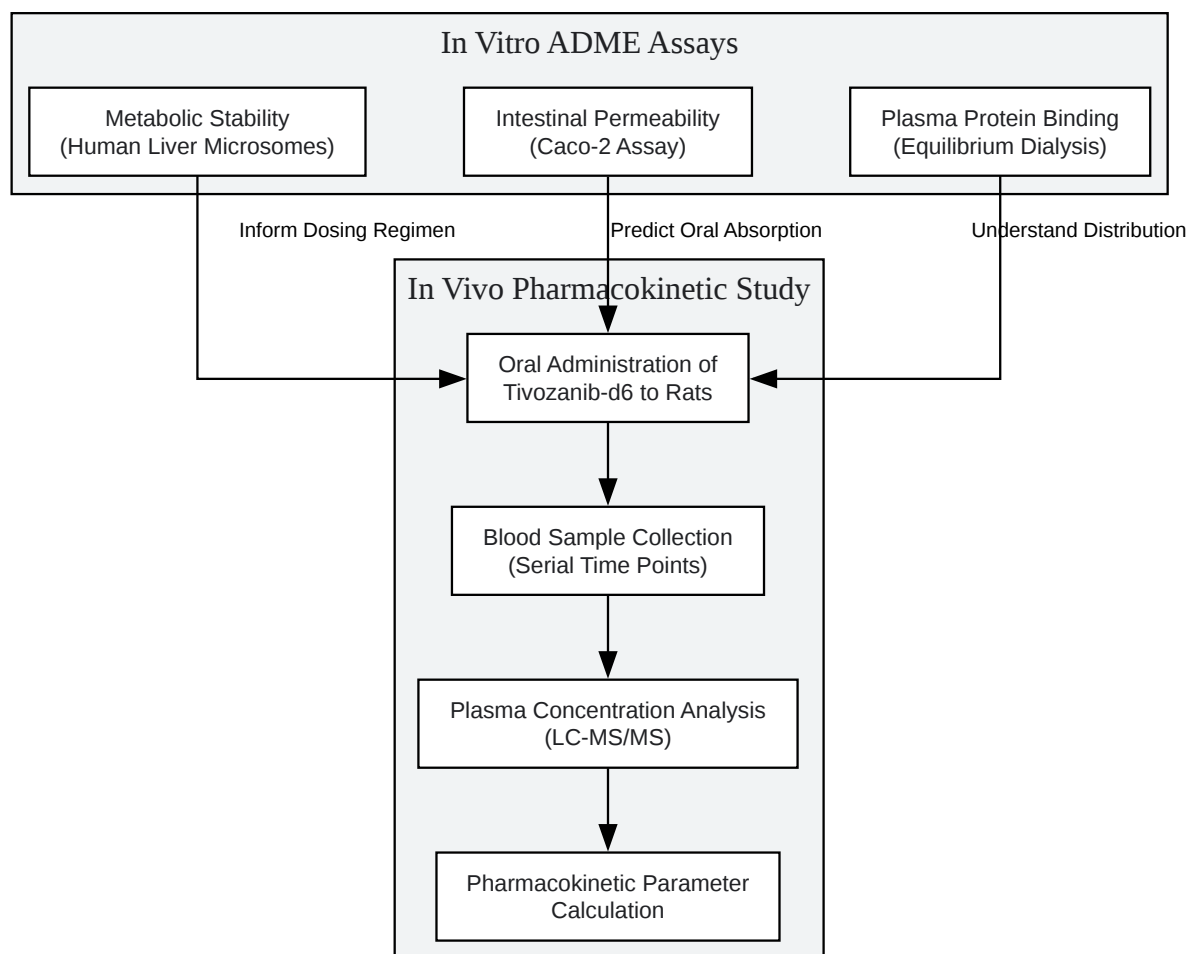
- Tivozanib and **Tivozanib-d6**
- Human plasma
- Phosphate buffered saline (PBS), pH 7.4
- Rapid equilibrium dialysis (RED) device or ultrafiltration units
- LC-MS/MS system

Protocol (using RED device):

- Prepare a stock solution of Tivozanib and spike it into human plasma to achieve the desired concentration.
- Add the Tivozanib-spiked plasma to one chamber of the RED device and PBS to the other chamber, separated by a semipermeable membrane.
- Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
- After incubation, collect samples from both the plasma and the PBS chambers.
- To determine the concentration in the plasma chamber, precipitate the proteins with acetonitrile containing the internal standard (**Tivozanib-d6**).
- The PBS chamber sample can be directly mixed with the internal standard.
- Analyze the concentration of Tivozanib in the processed samples from both chambers using LC-MS/MS.

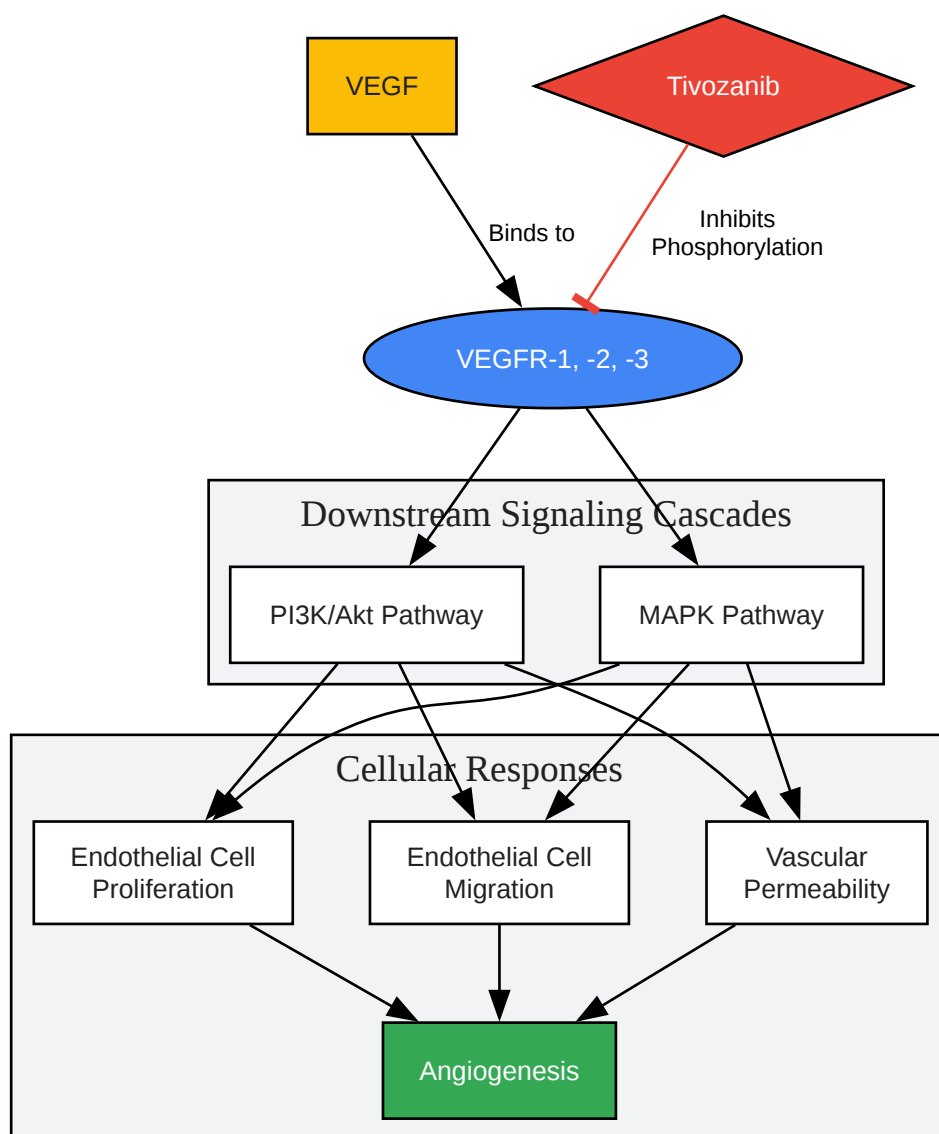
- The fraction unbound (f_u) is calculated as the concentration of Tivozanib in the PBS chamber divided by the concentration in the plasma chamber.

Visualizations



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Caption: Experimental Workflow for **Tivozanib-d6** ADME Studies.



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Caption: Tivozanib's Mechanism of Action on the VEGFR Signaling Pathway.

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